1-Ethylpyrazol-3-amine;hydrochloride
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Overview
Description
1-Ethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethylpyrazol-3-amine;hydrochloride can be synthesized through several methods. One common approach involves the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . These reactions typically occur under mild conditions and can be catalyzed by various agents such as silver or copper .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Ethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as ruthenium and copper for cyclization reactions .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties depending on the substituents attached to the pyrazole ring .
Scientific Research Applications
1-Ethylpyrazol-3-amine;hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Ethylpyrazol-3-amine;hydrochloride include other pyrazole derivatives such as:
- 3-Aminopyrazole
- 5-Aminopyrazole
- 1-Methylpyrazole
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 1-position and the amine group at the 3-position can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H10ClN3 |
---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
1-ethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c1-2-8-4-3-5(6)7-8;/h3-4H,2H2,1H3,(H2,6,7);1H |
InChI Key |
KNVBQBWFHOKMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)N.Cl |
Origin of Product |
United States |
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